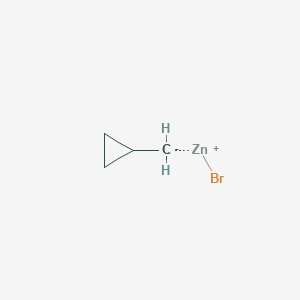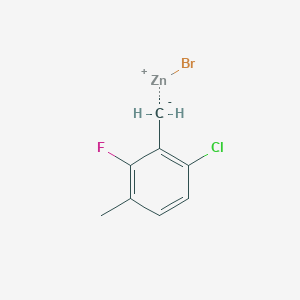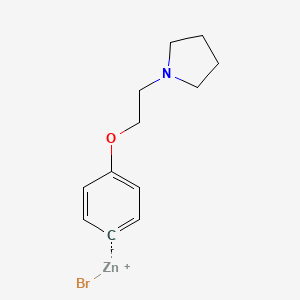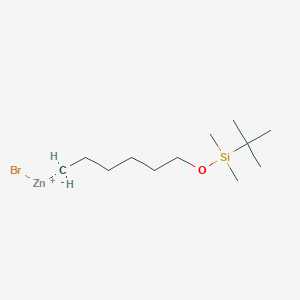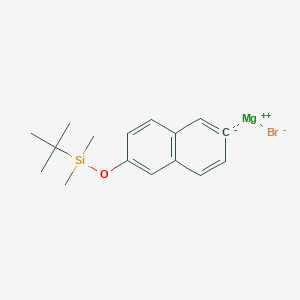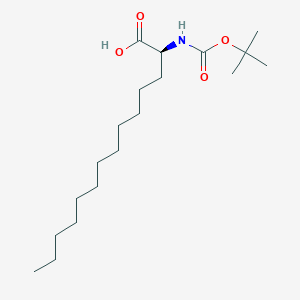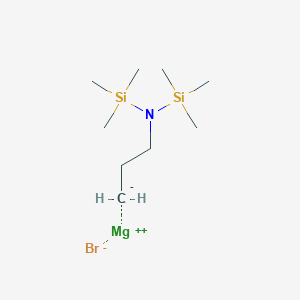
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a (3-(bis(trimethylsilyl)amino)propyl) group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide typically involves the reaction of (3-(Bis(trimethylsilyl)amino)propyl)bromide with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
(3-(Bis(trimethylsilyl)amino)propyl)bromide+Mg→(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions to ensure high yield and purity. The process involves the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous THF.
Substitution Reactions: Often performed with alkyl or aryl halides in the presence of a catalyst.
Coupling Reactions: Utilizes palladium or nickel catalysts to facilitate the formation of carbon-carbon bonds.
Major Products
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Coupled Products: Obtained from coupling reactions with organic halides.
科学研究应用
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the development of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of (3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the bromine atom, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers. This reactivity is harnessed in various chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium chloride
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium iodide
- (3-(Bis(trimethylsilyl)amino)propyl)magnesium fluoride
Uniqueness
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is unique due to its specific reactivity and stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balanced reactivity profile, making it suitable for a wide range of synthetic applications. Its stability under various reaction conditions also makes it a preferred choice in many industrial processes.
属性
IUPAC Name |
magnesium;N,N-bis(trimethylsilyl)propan-1-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24NSi2.BrH.Mg/c1-8-9-10(11(2,3)4)12(5,6)7;;/h1,8-9H2,2-7H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBXIDBGMHMEB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24BrMgNSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
